![molecular formula C18H16Cl2N2O3S B2668500 N-(2,3-dichlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 898438-64-7](/img/structure/B2668500.png)
N-(2,3-dichlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of quinoline, which is a nitrogen-containing bicyclic compound . Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . They are present in numerous biological compounds and have shown potential as antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
Chemical Reactions Analysis
Quinoline derivatives are known to undergo a variety of chemical reactions, but the specific reactions that this compound would undergo are not clear from the available information .Scientific Research Applications
Cancer Research Compounds related to N-(2,3-dichlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide have been investigated for their potential as cancer inhibitors. A study on a similar compound showed its effectiveness in molecular docking studies as a potential cancer inhibitor, highlighting the role of sulfonamide compounds in cancer research (Kamaraj et al., 2021).
Antimicrobial Properties Research has been conducted on quinoline clubbed with sulfonamide moiety for their antimicrobial properties. These compounds demonstrated significant activity against Gram-positive bacteria, indicating their potential application in the development of new antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).
Antibacterial Activity Quinoxaline sulfonamides have been synthesized and evaluated for their antibacterial activities. This research supports the potential of sulfonamide compounds, like the one , in the development of new antibacterial agents (Alavi et al., 2017).
Antimalarial Agents Certain arylsulfonamides, structurally similar to this compound, have been synthesized and tested for antimalarial activity. These compounds showed promise in inhibiting hemozoin formation, a key process in malaria pathogenesis (Verma et al., 2016).
Photovoltaic Properties Studies on derivatives of 4H-pyrano[3,2-c]quinoline, which share a structural resemblance to the compound , have explored their photovoltaic properties. These findings open up avenues for their application in organic–inorganic photodiode fabrication (Zeyada et al., 2016).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2,3-dichlorophenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O3S/c19-14-4-1-5-15(17(14)20)21-26(24,25)13-9-11-3-2-8-22-16(23)7-6-12(10-13)18(11)22/h1,4-5,9-10,21H,2-3,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMRGHWIUNNVFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)S(=O)(=O)NC4=C(C(=CC=C4)Cl)Cl)CCC(=O)N3C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

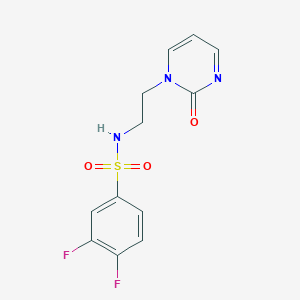
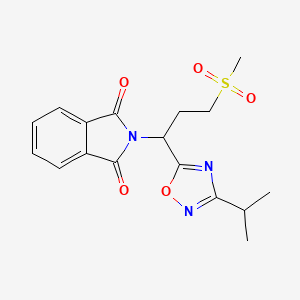
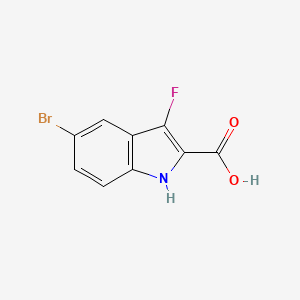
![2-[3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2668423.png)
![5-[(3-nitro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B2668424.png)
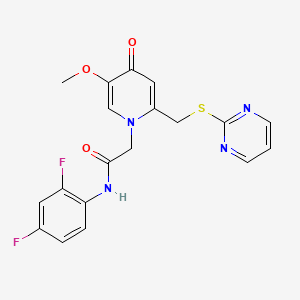
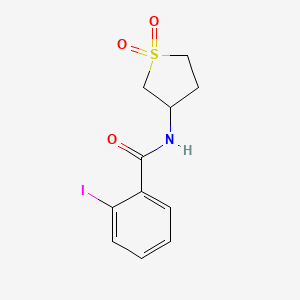
![2-[(trifluoromethyl)sulfanyl]-1H-imidazole](/img/structure/B2668428.png)


![N-[6-(propanoylamino)-1,3-thiazolo[5,4-f]benzothiazol-2-yl]propanamide](/img/structure/B2668435.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2668436.png)
![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2668439.png)
![[2-Oxo-2-[2-(thiophene-2-carbonyl)hydrazinyl]ethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2668440.png)